molecular formula C23H25ClFN3O4S B2970209 N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE HYDROCHLORIDE CAS No. 1215362-19-8

N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2970209
CAS No.: 1215362-19-8
M. Wt: 493.98
InChI Key: KDAJJOBYLLIJBR-UHFFFAOYSA-N
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Description

N-(4-Fluoro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole ring, a morpholine moiety, and a benzodioxine structure, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride involves multiple steps:

    Formation of the Benzothiazole Ring: The initial step involves the synthesis of the benzothiazole ring through the reaction of 4-fluoroaniline with carbon disulfide and chlorine, followed by cyclization.

    Attachment of the Morpholine Moiety: The morpholine group is introduced via nucleophilic substitution, where 3-chloropropylamine reacts with morpholine.

    Formation of the Benzodioxine Structure: The benzodioxine ring is synthesized through a condensation reaction involving catechol and formaldehyde.

    Final Coupling and Hydrochloride Formation: The final step involves coupling the benzothiazole, morpholine, and benzodioxine intermediates, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Purification Techniques: Such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzothiazole and benzodioxine rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride or palladium on carbon for reduction reactions.

    Substitution Reagents: Halogenating agents like chlorine or bromine for substitution reactions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines.

    Substitution Products: Halogenated derivatives.

Scientific Research Applications

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O4S.ClH/c24-17-3-1-4-20-21(17)25-23(32-20)27(8-2-7-26-9-11-29-12-10-26)22(28)16-5-6-18-19(15-16)31-14-13-30-18;/h1,3-6,15H,2,7-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDAJJOBYLLIJBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN(C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC5=C(C=C4)OCCO5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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